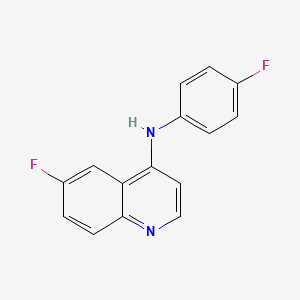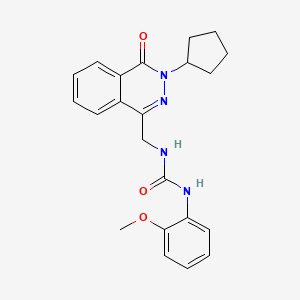
6-氟-N-(4-氟苯基)喹啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-fluoro-N-(4-fluorophenyl)quinolin-4-amine” is a compound that belongs to the family of fluoroquinolones . Fluoroquinolones are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of fluoroquinolones involves incorporating substituents into 1–8 positions or by means of annelation . The method can be improved by use of the dimethylamino analogue of intermediate 7, which can be derived from the reaction of ethyl 3-dimethyl aminoacrylate with the corresponding fluorine-containing benzoyl chlorides followed by the displacement of the dimethylamino group with a suitable amine .Molecular Structure Analysis
The molecular formula of “6-fluoro-N-(4-fluorophenyl)quinolin-4-amine” is C15H10F2N2 . The structure of fluoroquinolones involves a quinolone skeleton with fluorine atoms at C-6 and other positions of the benzene ring .Chemical Reactions Analysis
Fluoroquinolones exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .科学研究应用
胺蒸气的荧光点亮检测
一项研究开发了一种基于 2-(2-羟基苯基)喹唑啉-4(3H)-酮 (HPQ) 的荧光传感器,具有聚集诱导发射 (AIE) 特性,用于检测胺蒸气。该传感器 HPQ-Ac 可以将胺蒸气与其他挥发性有机化合物区分开来,突出了其在农业、制药和食品工业中检测对人体健康和食品腐败构成威胁的胺的潜力(Gao 等,2016).
抗炎活性
合成了氟代 1,4,5,6-四氢苯并[h]喹唑啉-2-胺衍生物,并表现出显着的抗炎活性。这些化合物对 LPS 诱导的 NO 分泌的抑制效果比它们的起始酮更强,表明在炎症相关疾病中具有潜在的治疗应用(Sun 等,2019).
抗癌活性
另一项研究重点关注使用微波辐射和常规加热方法合成 6-氟-2-苯基-7-取代氨基-喹啉-4-羧酸衍生物。这些化合物对各种癌细胞系表现出显着的抗癌活性,表明它们作为新型抗癌剂的潜力(Bhatt 等,2015).
合成和细胞毒性评价
进行了 4-氨基喹啉衍生物的合成和体外细胞毒性评价,结果表明所有检查的化合物对人乳腺癌细胞系均有效。这项研究强调了 4-氨基喹啉作为开发新型抗癌剂的原型分子的潜力(Zhang 等,2007).
胰凝乳蛋白酶的荧光发生底物
一项研究引入了一种基于 6-氨基喹啉的荧光发生底物,用于测量胰凝乳蛋白酶的酰胺水解活性。该底物允许通过酶催化释放高度荧光的 6-氨基喹啉来检测胰凝乳蛋白酶活性,证明了其在酶学研究和潜在的临床诊断中的效用(Brynes 等,1981).
作用机制
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and nucleic acids.
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . This suggests that 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine may interact with its targets in a similar manner.
Biochemical Pathways
Given the known activities of quinoline derivatives, it is likely that the compound affects pathways related to dna replication and cell division .
Pharmacokinetics
Fluoroquinolones are known to have a high level of antibacterial activity due to their enhanced penetration ability through cell membranes . This suggests that 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine may have similar properties.
Result of Action
Given the known activities of quinoline derivatives, it is likely that the compound leads to the inhibition of dna synthesis and cell division, ultimately resulting in cell death .
Action Environment
It is generally recommended to handle such compounds in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . These precautions suggest that the compound’s action may be influenced by factors such as temperature, humidity, and exposure to light.
未来方向
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions in the research of “6-fluoro-N-(4-fluorophenyl)quinolin-4-amine” and similar compounds may involve synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
生化分析
Biochemical Properties
The biochemical properties of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine are largely derived from its fluoroquinolone structure. Fluoroquinolones are known to interact with various enzymes and proteins. For instance, they have been found to inhibit bacterial DNA-gyrase, a type of enzyme that is crucial for bacterial reproduction . This interaction is characterized by the fluoroquinolone’s ability to bind to the enzyme and disrupt its function.
Cellular Effects
In terms of cellular effects, 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine, like other fluoroquinolones, can penetrate cell membranes due to their structural properties . Once inside the cell, they can interfere with various cellular processes. For instance, they can inhibit bacterial DNA-gyrase, thereby disrupting bacterial reproduction .
Molecular Mechanism
The molecular mechanism of action of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine involves binding interactions with biomolecules, such as enzymes. Specifically, it inhibits bacterial DNA-gyrase, leading to disruption of bacterial reproduction . This inhibition is achieved through direct binding to the enzyme, which prevents it from carrying out its normal function.
Dosage Effects in Animal Models
The effects of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine at different dosages in animal models have not been extensively studied. Fluoroquinolones are known to exhibit a high level of antibacterial activity, surpassing many antibiotics .
Metabolic Pathways
Fluoroquinolones are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine within cells and tissues are influenced by its chemical structure, which allows it to penetrate cell membranes .
Subcellular Localization
Given its ability to penetrate cell membranes, it is likely to be found in various compartments within the cell .
属性
IUPAC Name |
6-fluoro-N-(4-fluorophenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2/c16-10-1-4-12(5-2-10)19-15-7-8-18-14-6-3-11(17)9-13(14)15/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXGQMAAEMPZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2930335.png)



![1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2930339.png)
![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)

![N-(cyclohexylmethyl)-2-methyl-2-[(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2930350.png)
![N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2930351.png)
![ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate](/img/structure/B2930354.png)

